molecular formula C16H14N4OS B4541483 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-4-quinolinecarboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-4-quinolinecarboxamide

Cat. No. B4541483
M. Wt: 310.4 g/mol
InChI Key: RPXUCRYIELGZIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-4-quinolinecarboxamide often involves multi-step chemical reactions, including cyclocondensation, thermal cyclocondensation, and reactions with chlorosulfonyl isocyanate or thionyl chloride. For instance, a similar compound was synthesized through thermal cyclocondensation of ethyl 7,8-diamino-9-cyclopropyl-4-fluoro-6-oxoquinoxaline-7-carboxylate with thionyl chloride, followed by acid-catalyzed hydrolysis (Al‐Qawasmeh et al., 2009). Such methods underscore the complexity and the careful control of conditions required for the synthesis of these compounds.

Molecular Structure Analysis

The structural characterization of similar compounds involves a range of spectroscopic techniques, including IR, MS, 1H- and 13C NMR spectra, and sometimes X-ray crystallography. These techniques help in understanding the molecular framework and the spatial arrangement of atoms within the molecule. The detailed structure elucidation of these compounds provides insights into their potential interactions and reactivity (Saeed et al., 2014).

Chemical Reactions and Properties

Compounds of this class participate in various chemical reactions, leading to the formation of novel heterocyclic compounds. Their reactivity is often exploited in synthesizing derivatives with potential biological activities. The introduction of functional groups such as cyclopropyl or thiadiazole enhances their chemical diversity and allows for the exploration of their reactivity under different conditions (Mohamed et al., 2020).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystallinity, of these compounds are crucial for their practical application and formulation. These properties are often determined experimentally and are essential for understanding the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties, including stability, reactivity, and potential for interactions with biological molecules, are critical. The presence of functional groups like the thiadiazole ring contributes to the compound's reactivity and its interactions. Studies have explored the synthesis and functionalization of thiadiazole derivatives to investigate their chemical properties and potential applications (Kovalenko et al., 2012).

Mechanism of Action

The mechanism of action of this compound is not specified in the sources I found.

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found .

properties

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-9-8-12(11-4-2-3-5-13(11)17-9)14(21)18-16-20-19-15(22-16)10-6-7-10/h2-5,8,10H,6-7H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXUCRYIELGZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NC3=NN=C(S3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methylquinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-4-quinolinecarboxamide
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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-4-quinolinecarboxamide
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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-4-quinolinecarboxamide
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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-4-quinolinecarboxamide
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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-4-quinolinecarboxamide
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N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-methyl-4-quinolinecarboxamide

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